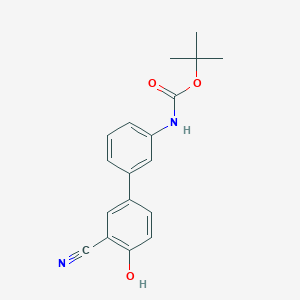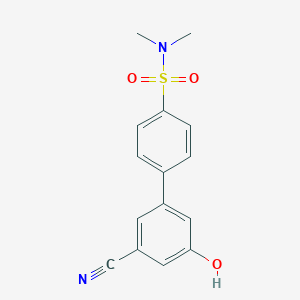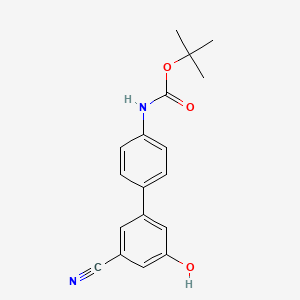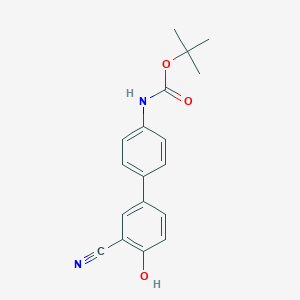
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (4-t-BSPC) is an important organic compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 87-90°C. 4-t-BSPC is a versatile reagent used in organic synthesis, biochemistry, and analytical chemistry, and is used in a variety of laboratory experiments. This article will discuss the synthesis method of 4-t-BSPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is widely used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of organic compounds. It is also used in analytical chemistry as a reagent for the detection and quantification of various analytes. In biochemistry, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is used in the synthesis of peptides, proteins, and nucleic acids. It is also used in the synthesis of pharmaceuticals and other compounds.
Wirkmechanismus
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound reacts with various functional groups, such as amines, alcohols, and carboxylic acids, to form covalent bonds. The reaction of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% with these functional groups can result in the formation of new compounds, such as peptides, proteins, and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% are not fully understood. However, it is known that the compound can interact with various cellular components, such as proteins, DNA, and lipids. It is believed that 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% can affect the activity of various enzymes and regulate gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has several advantages for laboratory experiments. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and analytical chemistry. It is also relatively inexpensive and easy to obtain. However, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% also has some limitations. It is not always stable in solution and can be difficult to purify. Additionally, it can be toxic if not handled properly.
Zukünftige Richtungen
In the future, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% could be used in the development of new drugs and therapies. Its ability to interact with various cellular components could be used to develop targeted treatments for various diseases. Additionally, its use in organic synthesis could be further explored to develop new compounds and materials. Finally, its use in analytical chemistry could be used to develop more efficient and accurate methods for the detection and quantification of various analytes.
Synthesemethoden
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% can be synthesized from the reaction of 4-nitrophenol and t-butylsulfamoyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert solvent, such as dichloromethane, at room temperature. The reaction is complete after the addition of aqueous sodium hydroxide. The product is then purified by recrystallization from a mixture of ethanol and water.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3-cyano-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-7-4-12(5-8-15)13-6-9-16(20)14(10-13)11-18/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUYQFUJGGEJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)




![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)